molecular formula C7H15NO3S B2549896 4-Methoxycyclohexane-1-sulfonamide CAS No. 1565713-65-6

4-Methoxycyclohexane-1-sulfonamide

Cat. No.: B2549896
CAS No.: 1565713-65-6
M. Wt: 193.26
InChI Key: WPMGWMOGQDEGMI-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide Compounds in Organic Synthesis

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine group (R-S(=O)₂-NR₂), is a cornerstone in the world of organic chemistry. wikipedia.org Historically, sulfonamides gained prominence as the basis for the first commercially available antibacterial drugs, often referred to as sulfa drugs. researchgate.netresearchgate.net Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. researchgate.net This has cemented their importance in medicinal chemistry.

Beyond their therapeutic applications, sulfonamides are valuable in organic synthesis for several reasons. The rigidity of the sulfonamide group often leads to the formation of crystalline derivatives, a useful property for the identification and purification of amines. wikipedia.org Furthermore, primary sulfonamides can be readily alkylated, acylated, or arylated to generate a diverse array of more complex sulfonamides. acs.org The classical method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine, a reaction that is foundational in many laboratory settings. wikipedia.orgresearchgate.net Modern synthetic strategies have also been developed to improve efficiency and functional group tolerance. acs.org

Significance of Cyclohexane (B81311) Scaffolds in Chemical Research

The cyclohexane ring, a six-carbon cycloalkane with the formula C₆H₁₂, is a fundamental and ubiquitous scaffold in organic chemistry. fastercapital.comwikipedia.org Its importance stems from its unique conformational properties, primarily adopting a stable three-dimensional "chair" conformation to minimize angle and torsional strain. worldofmolecules.com This three-dimensional structure is crucial in determining the reactivity and biological activity of substituted cyclohexanes.

Cyclohexane and its derivatives serve as key starting materials in the synthesis of a vast range of organic compounds, including pharmaceuticals, agrochemicals, and materials like nylon. fastercapital.comwikipedia.orgworldofmolecules.com In medicinal chemistry, the cyclohexane scaffold is prized for its ability to introduce lipophilicity and a defined three-dimensional geometry into a molecule, which can significantly influence its binding to biological targets. The specific arrangement of functional groups on the cyclohexane ring is a critical factor in chemical reactions, particularly those involving nucleophiles. worldofmolecules.com

Overview of 4-Methoxycyclohexane-1-sulfonamide within the Cyclohexanesulfonamide Class

This compound integrates the key features of both sulfonamides and cyclohexanes. Its structure consists of a cyclohexane ring substituted with a sulfonamide group at the 1-position and a methoxy (B1213986) group at the 4-position. The presence of the methoxy group introduces an additional functional group that can influence the molecule's polarity, solubility, and potential for hydrogen bonding.

While extensive research on the specific applications of this compound is not widely published, its constituent parts suggest its potential as a building block in the synthesis of more complex molecules. The sulfonamide moiety offers a site for further chemical modification, while the substituted cyclohexane ring provides a defined spatial arrangement. The synthesis of this compound would likely follow established methods, potentially involving the reaction of 4-methoxycyclohexane-1-sulfonyl chloride with ammonia (B1221849). wikipedia.orguni.lu

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its immediate precursor.

PropertyThis compound4-Methoxycyclohexane-1-sulfonyl chloride
Molecular Formula C₇H₁₅NO₃S uni.luC₇H₁₃ClO₃S uni.lu
Molecular Weight 193.27 g/mol biosynth.com212.70 g/mol
Monoisotopic Mass 193.07727 Da uni.lu212.02739 Da uni.lu
SMILES COC1CCC(CC1)S(=O)(=O)N uni.luCOC1CCC(CC1)S(=O)(=O)Cl uni.lu
InChIKey WPMGWMOGQDEGMI-UHFFFAOYSA-N uni.luQHQFCIVYXHOXSN-UHFFFAOYSA-N uni.lu

Detailed Research Findings

Currently, specific research findings detailing the biological activity or extensive synthetic applications of this compound are limited in publicly accessible literature. However, the broader classes of compounds to which it belongs, sulfonamides and substituted cyclohexanes, are the subject of extensive and ongoing research.

Research into novel sulfonamide derivatives continues to yield compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov Similarly, the exploration of functionalized cyclohexane derivatives is a fertile area of research for developing new therapeutic agents and materials. The combination of these two important pharmacophores in this compound makes it a compound of interest for future investigation. Its structural motifs suggest potential for applications in areas where sulfonamides and conformationally restricted scaffolds are known to be effective.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxycyclohexane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMGWMOGQDEGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methoxycyclohexane 1 Sulfonamide and Its Derivatives

Classical Synthesis Routes of Sulfonamides

The traditional approaches to sulfonamide synthesis are characterized by their reliability and broad applicability. These methods typically involve the formation of a sulfur-nitrogen bond from highly reactive sulfur-electrophiles or the direct conversion of sulfonic acids.

Amidation Reactions with Sulfonyl Chlorides and Related Precursors

The reaction between a sulfonyl chloride and an amine is the cornerstone of sulfonamide synthesis, a method that has been employed for over a century. wikipedia.orgrsc.org This approach is noted for its efficiency and the general availability of the starting materials. nih.gov

The most direct and classic synthesis of a primary sulfonamide, such as 4-Methoxycyclohexane-1-sulfonamide, involves the reaction of the corresponding sulfonyl chloride with ammonia (B1221849). wikipedia.orgacs.org In this nucleophilic substitution reaction, the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. youtube.com

The general reaction is: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

For the specific synthesis of this compound, the reaction would involve 4-methoxycyclohexane-1-sulfonyl chloride and ammonia. uni.luuni.lu A base, such as pyridine (B92270) or an excess of the amine itself, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.org The formation of a sulfonamide from an amine is a classic method used to create crystalline derivatives that can be identified by their melting point, owing to the rigidity of the functional group. wikipedia.org

Table 1: Illustrative Examples of Sulfonamide Synthesis from Sulfonyl Chlorides and Amines

Sulfonyl Chloride Amine Base Product Reference
Benzenesulfonyl chloride Ammonia Excess Ammonia Benzenesulfonamide wikipedia.org
p-Toluenesulfonyl chloride Benzylamine Pyridine N-Benzyl-p-toluenesulfonamide researchgate.net
2,6-Dichloro-benzenesulfonyl chloride Ammonia Excess Ammonia 2,6-Dichlorobenzenesulfonamide rsc.org

This table presents generalized examples of the reaction, not specific to this compound, to illustrate the breadth of the methodology.

While sulfonyl chlorides are the most common precursors, methods have been developed to synthesize sulfonamides directly from sulfonic acids or their salts, thereby avoiding the often harsh conditions required for sulfonyl chloride preparation. acs.orgacs.org These methods rely on activating the sulfonic acid.

One approach involves treating the sulfonic acid or its sodium salt with a coupling reagent. For instance, a microwave-assisted synthesis using 2,4,6-trichloro- wikipedia.orgrsc.orgacs.org-triazine (TCT, cyanuric chloride) can efficiently produce sulfonamides from sulfonic acid sodium salts and amines in high yields. acs.orgorganic-chemistry.org Another method employs triphenylphosphine (B44618) ditriflate as an activating agent to facilitate the direct coupling of sulfonic acid salts with amines. acs.orgnih.gov These procedures offer a significant advantage as many sulfonic acids are commercially available as their more stable sodium salts. acs.org

Table 2: Reagents for Direct Sulfonamide Synthesis from Sulfonic Acids/Salts

Starting Material Reagent(s) Key Features Reference
Sulfonic acids/sodium salts 2,4,6-Trichloro- wikipedia.orgrsc.orgacs.org-triazine (TCT), Microwave Fast, high-yielding, good functional group tolerance. acs.orgorganic-chemistry.org
Sulfonic acid salts Triphenylphosphine ditriflate Direct coupling with amines and alcohols. acs.orgnih.gov

This table summarizes various activating systems for the conversion of sulfonic acids to sulfonamides.

Oxidative Sulfonamide Formation

Oxidative methods provide alternative pathways to sulfonamides, often starting from more reduced sulfur-containing compounds like thiols. wikipedia.orgrsc.orgorganic-chemistry.orgnih.gov These strategies involve the in-situ generation of a reactive sulfur species that subsequently couples with an amine.

A versatile, one-pot method for synthesizing sulfonamides begins with thiol derivatives. organic-chemistry.org This process involves the oxidative chlorination of a thiol to form the corresponding sulfonyl chloride, which is not isolated but is immediately reacted with an amine present in the same vessel. organic-chemistry.orgorganic-chemistry.org For the target molecule, this would start with 4-methoxycyclohexane-1-thiol.

A highly effective reagent system for this transformation is a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgorganic-chemistry.orgresearchgate.net This mixture rapidly converts a wide range of thiols into sulfonyl chlorides under mild, room temperature conditions. organic-chemistry.org The subsequent addition of an amine and a base like pyridine yields the desired sulfonamide in excellent yields and with high purity. organic-chemistry.org Other reagents for the oxidative chlorination of thiols include N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.orgorganic-chemistry.org

Table 3: Conditions for One-Pot Sulfonamide Synthesis via Oxidative Chlorination of Thiols

Thiol Substrate Oxidative Chlorination System Amine Yield Reference
Thiophenol H₂O₂ / SOCl₂ Aniline (B41778) 95% organic-chemistry.org
4-Methylthiophenol H₂O₂ / SOCl₂ Morpholine 98% organic-chemistry.org
Thiophenol NCS / TBACl / H₂O Benzylamine 94% organic-chemistry.org

This table highlights examples of the one-pot conversion of various thiols to sulfonamides.

In recent years, there has been a significant push towards developing cleaner and more sustainable synthetic methodologies. Metal-free oxidative coupling reactions have emerged as a powerful strategy for S-N bond formation, avoiding potential metal contamination of the final product. rsc.orgrsc.org

One such method involves the tetra-n-butylammonium iodide (TBAI)-catalyzed oxidative coupling of amines with sodium sulfinates, using tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.orgrsc.orgresearchgate.net This procedure is mild and tolerates a variety of functional groups, including hydroxyls. rsc.orgrsc.org The reaction proceeds efficiently in solvents like aqueous acetonitrile. rsc.org

Another innovative metal-free approach is the electrochemical oxidative coupling of thiols and amines. nih.govacs.org This method is exceptionally "green" as it is driven by electricity, requires no sacrificial chemical oxidants, and produces hydrogen gas as the only benign byproduct. acs.org The reaction involves the initial electrochemical oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts to form the sulfonamide through sulfenamide (B3320178) and sulfinamide intermediates. nih.govacs.orgrsc.org

Table 4: Metal-Free Oxidative Coupling Systems for Sulfonamide Synthesis

Sulfur Source Amine Catalyst/Conditions Key Features Reference
Sodium p-toluenesulfinate Morpholine TBAI (20 mol%), TBHP, aq. MeCN Mild, hydroxyl group tolerant. rsc.orgrsc.org
Thiophenol Cyclohexylamine Electrolysis, Graphite/Steel electrodes, MeCN/HCl Catalyst-free, 5 min reaction time, H₂ byproduct. nih.govacs.org

This table showcases modern, metal-free approaches to sulfonamide synthesis.

Electrochemical Synthesis Approaches

Electrochemical synthesis has emerged as a powerful and green alternative for constructing sulfonamides, offering a direct route from simple precursors. This method avoids the need for pre-functionalized starting materials and harsh reagents.

A notable advancement is the direct electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov This process operates through a dehydrogenative C-H activation. A key feature of this method is the dual role of the in situ formed amidosulfinate intermediate, which acts as both the nucleophile and the supporting electrolyte, thus eliminating the need for additional electrolytes. nih.gov The reaction is initiated by the anodic oxidation of the aromatic compound to form a radical cation, which is then attacked by the amidosulfinate. A second oxidation step yields the final sulfonamide. nih.gov Utilizing boron-doped diamond (BDD) electrodes has been shown to be effective for this transformation, leading to yields of up to 85%. nih.gov

Another innovative electrochemical approach involves the oxidative coupling of readily available thiols and amines. acs.org This method is particularly noteworthy for its speed, with reactions often completing in as little as five minutes, and its clean nature, producing hydrogen as the only byproduct. acs.org The process is driven entirely by electricity and does not necessitate any sacrificial chemical oxidants or catalysts. acs.org

These electrochemical methods represent a significant step forward in sulfonamide synthesis, offering high efficiency and improved environmental credentials compared to traditional synthetic routes.

Stereoselective Synthesis of this compound

Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules like this compound, which can exist as both geometric (cis/trans) isomers and enantiomers.

Strategies for Controlling Cyclohexane (B81311) Stereochemistry (cis/trans isomers)

The relative orientation of substituents on a cyclohexane ring can significantly impact a molecule's biological activity. While specific methods for the direct stereoselective synthesis of this compound are not extensively detailed in the provided search results, general principles of stereoselective synthesis can be applied. For instance, the choice of starting materials and reaction conditions in cycloaddition reactions or the stereoselective reduction of a cyclohexanone (B45756) precursor can influence the formation of the desired cis or trans isomer.

In a broader context, the synthesis of substituted cyclohexanes often involves diastereoselective reactions where the approach of a reagent is directed by existing stereocenters on the ring. For example, in the synthesis of a valienamine (B15573) derivative, a key step involved a chelation-controlled addition of a Grignard reagent to a maltose-derived enone, demonstrating how stereocontrol can be exerted on a six-membered ring. osti.gov Such principles are fundamental to establishing the desired cis/trans relationship between the methoxy (B1213986) and sulfonamide groups in this compound.

Chiral Resolution Techniques for Enantiomers

When a synthesis results in a racemic mixture, chiral resolution becomes necessary to separate the individual enantiomers. This is crucial as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.

A primary and widely used method for chiral resolution is the formation of diastereomeric salts. pharmtech.comwikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, often an acid or a base. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. pharmtech.comwikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org For example, the resolution of trans-1,2-cyclohexanedicarboxylic acid has been achieved using (S)-phenylethylamine as the resolving agent, where the stoichiometry of the reactants played a crucial role in the efficiency of the separation. nih.gov

Chiral chromatography is another powerful technique for separating enantiomers. pharmtech.comiupac.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. iupac.org Various types of CSPs are available, including those based on proteins, cyclodextrins, and synthetic polymers. iupac.org

Spontaneous resolution, where a racemate crystallizes as a mixture of enantiopure crystals, is a less common but still valuable method. wikipedia.orgchemeurope.com This phenomenon, first observed by Louis Pasteur, can sometimes be induced by seeding a supersaturated solution of the racemate with a crystal of one of the pure enantiomers, a process known as preferential crystallization. wikipedia.orgchemeurope.com

Resolution TechniquePrincipleCommon Application
Diastereomeric Salt Formation Reaction with a chiral resolving agent to form diastereomers with different physical properties. pharmtech.comwikipedia.orgResolution of amines and carboxylic acids. pharmtech.com
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase. iupac.orgAnalytical and preparative separation of a wide range of chiral compounds. iupac.org
Spontaneous Resolution Crystallization of a racemate into separate crystals of each enantiomer. wikipedia.orgLess common, but applicable to certain racemates. wikipedia.org
Preferential Crystallization Seeding a supersaturated racemic solution with a crystal of one enantiomer to induce its crystallization. chemeurope.comA method to achieve resolution by crystallization. chemeurope.com

Advanced Synthetic Transformations for Cyclohexanesulfonamide Scaffolds

Modern organic synthesis has introduced a variety of advanced, metal-catalyzed methods for the formation of sulfonamides, offering broader substrate scope and milder reaction conditions compared to traditional approaches.

Metal-Catalyzed Sulfonamide Formation

The use of transition metals as catalysts has revolutionized the synthesis of sulfonamides. These methods often allow for the coupling of starting materials that are unreactive under classical conditions.

A three-component reaction utilizing copper catalysis allows for the synthesis of sulfonamides from arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395). rsc.org This method is notable for its tolerance of various functional groups. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are particularly versatile in forming carbon-sulfur bonds, a key step in the synthesis of many sulfonamides.

One effective one-pot method involves the palladium-catalyzed sulfination of aryl iodides using the sulfur dioxide surrogate DABSO (DABCO-bis(sulfur dioxide)). organic-chemistry.org The resulting aryl ammonium (B1175870) sulfinates can then be treated with an amine and sodium hypochlorite (B82951) to furnish the desired sulfonamide. organic-chemistry.org This approach is compatible with a wide array of amines, including anilines and amino acid derivatives. organic-chemistry.org

Another innovative palladium-catalyzed, three-component synthesis utilizes sulfuric chloride as a source of the sulfonyl group, coupling it with secondary amines and arylboronic acids. nih.gov This Suzuki-Miyaura type coupling proceeds via an in situ generated sulfamoyl chloride intermediate and demonstrates good functional group tolerance. nih.gov

Palladium catalysis can also be used for the chlorosulfonylation of arylboronic acids, providing access to arylsulfonyl chlorides which are immediate precursors to sulfonamides. nih.gov This process is significant as it circumvents the often harsh conditions required for traditional sulfonyl chloride synthesis. nih.gov

Catalyst/ReagentSubstratesKey Features
Palladium / DABSO Aryl iodides, aminesOne-pot procedure, broad amine scope. organic-chemistry.org
Palladium / Sulfuric Chloride Secondary amines, arylboronic acidsThree-component coupling, good functional group tolerance. nih.gov
Palladium Arylboronic acidsSynthesis of arylsulfonyl chlorides under mild conditions. nih.gov
Copper Arylboronic acids, nitroarenes, potassium metabisulfiteThree-component reaction, tolerates diverse functional groups. rsc.org
Copper/Ruthenium-Catalyzed Reactions

Transition-metal catalysis provides powerful tools for the formation of C-N and S-N bonds essential for sulfonamide synthesis. Copper and ruthenium catalysts are particularly notable for their versatility and efficiency in these transformations.

Copper-Catalyzed Reactions: Copper catalysis is widely employed for the N-arylation of sulfonamides, a key step in the synthesis of many derivatives. nih.gov These methods often involve the cross-coupling of primary or secondary sulfonamides with (hetero)aryl halides. The combination of copper salts (e.g., Cu₂O) with specific ligands, such as oxalamides or 4-hydroxypicolinamides, creates a powerful catalytic system capable of coupling a broad range of sulfonamides with aryl bromides and chlorides. nih.gov This approach is valuable for the direct sulfonamidation of chloro-containing pharmaceutical compounds. nih.gov

A significant advancement is the direct, three-component synthesis of sulfonamides using a copper(II) catalyst. This reaction combines (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate (DABSO) in a single step, avoiding the pre-functionalization required in traditional methods. nih.gov The process demonstrates broad substrate scope, accommodating various aryl, heteroaryl, and alkenyl boronic acids, as well as numerous primary and secondary amines. nih.gov Another copper-catalyzed, three-component reaction utilizes arylboronic acids, nitroarenes, and potassium metabisulfite to produce sulfonamides in good to excellent yields. rsc.org A key step in the proposed mechanism is the copper-assisted interaction between an arylsulfinate intermediate and the nitroarene. rsc.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are highly effective in the N-alkylation of sulfonamides using alcohols as green alkylating agents via a "borrowing hydrogen" mechanism. organic-chemistry.org Catalyst systems such as [Ru(p-cymene)Cl₂]₂ paired with bidentate phosphine (B1218219) ligands (e.g., dppf, DPEphos) facilitate the mono-N-alkylation of primary sulfonamides. organic-chemistry.org Ruthenium complexes can also catalyze the direct dehydrative condensation of benzylic C–H bonds with aromatic aldehydes, a process facilitated by a sulfonamide anion co-catalyst, yielding stilbene (B7821643) derivatives. acs.org

Table 1: Overview of Copper and Ruthenium-Catalyzed Sulfonamide Synthesis

Catalyst SystemReaction TypeSubstratesKey FeaturesReference
Cu₂O / 4-hydroxypicolinamideN-ArylationPrimary sulfonamides + (Hetero)aryl chloridesEnables direct sulfonamidation of chloro-containing drugs. nih.gov
Cu(II) / DABSOThree-Component SynthesisAryl boronic acids + Amines + SO₂Direct, single-step synthesis from readily available monomers. nih.gov
Copper catalyst / K₂S₂O₅Three-Component SynthesisArylboronic acids + Nitroarenes + SO₂ sourceTolerates a wide range of functional groups. rsc.org
[Ru(p-cymene)Cl₂]₂ / dppfN-Alkylation (Borrowing Hydrogen)Primary sulfonamides + AlcoholsGreen, atom-economical alkylation method. organic-chemistry.org
Ruthenium / Sulfonamide anionDehydrative CondensationBenzylic C-H + Aromatic aldehydesAtom-economical C-C bond formation; water is the only byproduct. acs.org
Indium-Catalyzed Sulfonylation

Indium-catalyzed reactions have emerged as a mild and efficient alternative for the synthesis of sulfonamides and sulfonic esters. organic-chemistry.orgelsevierpure.com This methodology circumvents the need for strong bases, which can cause side reactions or are incompatible with sensitive substrates. thieme-connect.de Using a catalytic amount of indium metal, which is air-stable and non-toxic, promotes the efficient sulfonylation of amines with sulfonyl chlorides. organic-chemistry.orgthieme-connect.de

The reaction is versatile, showing broad substrate generality. It works well for primary and secondary amines, and even less nucleophilic or sterically hindered anilines react effectively, sometimes requiring elevated temperatures. organic-chemistry.org The method's robustness is demonstrated by its tolerance of both electron-donating and electron-withdrawing groups on the aniline substrates. organic-chemistry.org A key advantage is the ability to recycle the indium metal catalyst multiple times without a significant loss of activity, making the process more sustainable. organic-chemistry.org In addition to amines, the reaction can be extended to the synthesis of sulfonic esters from alcohols. elsevierpure.comthieme-connect.de Furthermore, commercially available indium(III) triflate has proven to be a highly effective catalyst for the sulfonylation of both activated and deactivated aromatic compounds. bath.ac.uk

Table 2: Indium-Catalyzed Sulfonylation of Amines and Alcohols

CatalystSubstratesSolventConditionsKey FeaturesReference
Indium metal (0.1 equiv)Amines + Sulfonyl chloridesAcetonitrileRoom Temp or HeatBase-free, catalyst is recyclable, works for hindered amines. organic-chemistry.orgthieme-connect.de
Indium metal (cat.)Alcohols + Sulfonyl chloridesAcetonitrile or DMFHeatApplicable for sulfonic ester synthesis. organic-chemistry.orgelsevierpure.com
Indium(III) triflateAromatics + Sulfonyl chloridesNot specifiedNot specifiedEffective for both activated and deactivated aromatics. bath.ac.uk

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and purity. The synthesis of sulfonamides is no exception, with microwave irradiation offering a rapid and efficient route directly from sulfonic acids or their sodium salts. organic-chemistry.orgacs.org This method avoids the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.org

A prominent procedure involves a two-step microwave-assisted process. organic-chemistry.orgresearchgate.net First, the sulfonic acid is activated with 2,4,6-trichloro- organic-chemistry.orgorganic-chemistry.orgtcichemicals.com-triazine (TCT) in the presence of a base like triethylamine. This step is typically completed in about 20 minutes at 80°C under microwave irradiation. researchgate.net In the second step, the resulting intermediate is treated with a primary or secondary amine and sodium hydroxide, again under microwave irradiation, for approximately 10 minutes at a lower temperature of 50°C. organic-chemistry.orgacs.orgresearchgate.net

This protocol demonstrates significant advantages over conventional heating methods, drastically reducing reaction times while improving yields. organic-chemistry.org It has a broad substrate scope, tolerating aromatic, aliphatic, and heterocyclic sulfonic acids, as well as a wide variety of amines. organic-chemistry.org The operational simplicity, use of commercially available reagents, and high purity of the final products make it a highly relevant method for pharmaceutical and synthetic chemistry. organic-chemistry.orgscribd.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

SubstratesMethodConditionsTimeYieldReference
Sulfonic Acid + AmineMicrowave-AssistedStep 1: 80°C; Step 2: 50°C~30 min totalHigh to Excellent organic-chemistry.orgresearchgate.net
Conventional HeatingReflux / Room TempSeveral hours to daysOften lower organic-chemistry.orgscribd.com

Utilization of Sulfur Dioxide Surrogates (e.g., DABSO)

Gaseous sulfur dioxide (SO₂) is a fundamental reagent in sulfonyl chemistry but is also toxic and difficult to handle. The development of solid, stable SO₂ surrogates has been a significant breakthrough for synthetic chemistry. DABCO-bis(sulfur dioxide) (DABSO) is a widely used, bench-stable, colorless solid that serves as a convenient and safe replacement for gaseous SO₂. organic-chemistry.orgacs.orgenamine.net

DABSO is particularly useful in the one-pot synthesis of sulfonamides from Grignard reagents. organic-chemistry.orgtcichemicals.com The reaction proceeds by the addition of an organometallic reagent (like a Grignard) to DABSO, which forms a metal sulfinate intermediate. This intermediate can then be converted in situ to the desired sulfonamide. organic-chemistry.orgenamine.net One common method involves treating the sulfinate with an aminating agent to form the sulfonamide. organic-chemistry.org Alternatively, the sulfinate can be reacted with thionyl chloride to generate a sulfinyl chloride, which is then trapped by an amine to produce a sulfinamide. organic-chemistry.org

The utility of DABSO has been demonstrated in various established processes, yielding sulfonamides in good yields (50-80%), comparable to methods using gaseous SO₂. organic-chemistry.org Its application in the copper-catalyzed three-component synthesis of sulfonamides from boronic acids and amines further highlights its versatility and importance in modern synthetic methods. nih.gov

Table 4: Applications of DABSO in Sulfonyl Chemistry

Reaction TypeStarting MaterialsIntermediateFinal ProductKey AdvantageReference
One-Pot Sulfonamide SynthesisGrignard Reagents + DABSO + AmineMetal SulfinateSulfonamideReplaces hazardous gaseous SO₂. organic-chemistry.orgtcichemicals.com
One-Pot Sulfinamide SynthesisOrganometallic Reagents + DABSO + Thionyl Chloride + AmineSulfinyl ChlorideSulfinamideStreamlined, high-yielding one-pot process. organic-chemistry.org
Three-Component Sulfonamide SynthesisAryl Boronic Acids + Amines + DABSOArylsulfonyl intermediateSulfonamideDirect synthesis catalyzed by copper. nih.gov

N-Alkylation and N-Arylation of Primary Sulfonamides for Derivatives

The functionalization of the nitrogen atom of a primary sulfonamide is a fundamental strategy for creating diverse derivatives. acs.org Both N-alkylation and N-arylation methods have been extensively developed, employing various catalytic and metal-free approaches.

N-Alkylation: The N-alkylation of sulfonamides can be achieved using alcohols as environmentally benign alkylating agents through "borrowing hydrogen" (or hydrogen autotransfer) catalysis. organic-chemistry.orgresearchgate.net This process, often catalyzed by transition metals like manganese, ruthenium, or iridium, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an imine, followed by reduction to the N-alkylated product. organic-chemistry.orgrsc.org For instance, a bench-stable Mn(I) PNP pincer precatalyst enables the efficient mono-N-alkylation of a wide range of aryl and alkyl sulfonamides with primary alcohols. organic-chemistry.org Water-soluble iridium complexes can also catalyze this transformation in aqueous media, enhancing the green credentials of the process. rsc.org

N-Arylation: N-arylation introduces an aromatic or heteroaromatic group to the sulfonamide nitrogen. Copper-catalyzed cross-coupling reactions are a common method, pairing sulfonamides with aryl halides. nih.gov These reactions often require a ligand to facilitate the coupling, with systems like Cu₂O and 4-hydroxypicolinamide showing high efficacy. nih.gov Nickel-catalyzed cross-coupling of N-arylsulfonamides with aryl bromides provides a route to N,N-diarylsulfonamides. organic-chemistry.org

A notable metal-free approach for N-arylation involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). nih.govacs.org This method proceeds under very mild conditions and demonstrates excellent functional group tolerance, allowing for the arylation of both alkane- and arenesulfonamides in high yields. nih.govacs.org

Table 5: Selected Methods for N-Alkylation and N-Arylation of Sulfonamides

TransformationReagents & CatalystsKey FeaturesReference
N-AlkylationAlcohols; Mn(I), Ru(II), or Ir(III) catalystGreen "borrowing hydrogen" methodology; atom-economical. organic-chemistry.orgresearchgate.netrsc.org
N-ArylationAryl Halides; Cu or Ni catalystBroad scope for aryl and heteroaryl groups. nih.govorganic-chemistry.org
N-Arylationo-Silylaryl Triflates; CsFTransition-metal-free, mild conditions, high yields. nih.govacs.org

C-H Bond Functionalization and Amination

Direct C-H functionalization represents a paradigm shift in synthesis, offering highly atom- and step-economical routes to complex molecules by avoiding pre-functionalized starting materials. acs.orgrsc.org These strategies have been successfully applied to the synthesis of sulfonamides through direct C-H amination or by installing a sulfur-based functional group onto a C-H bond.

Direct C-H Sulfonamidation: The direct introduction of a sulfonamide group onto an aromatic C-H bond can be achieved using sulfonyl azides as the nitrogen source, often catalyzed by transition metals like ruthenium. nih.gov These reactions proceed via a nitrene intermediate that inserts into a C-H bond, forming the C-N bond directly and releasing nitrogen gas as the sole byproduct. nih.gov For example, [RuCl₂(p-cymene)]₂ is an effective catalyst for the C-H sulfonamidation of arenes and indolines, often requiring a directing group on the substrate to ensure site-selectivity. nih.gov

C-H Functionalization-Sulfination Sequences: An alternative two-step approach involves an initial site-selective C-H functionalization followed by a cross-coupling reaction to introduce the sulfonyl group. One such sequence involves the palladium-catalyzed thianthrenation of an aryl C-H bond, which installs a sulfonium (B1226848) salt. nih.govacs.org This sulfonium salt can then undergo a subsequent palladium-catalyzed C-S bond-forming reaction with a sulfur dioxide surrogate like Rongalite. nih.govacs.org This generates a sulfinate precursor that can be unmasked and converted to the final sulfonamide via oxidative amination. nih.govacs.org

Allylic C-H Amination: For substrates containing olefin moieties, palladium-catalyzed intermolecular allylic C-H amination offers a powerful method for C(sp³)–N bond formation. Using a Pd(II)/SOX (sulfoxide-oxazoline) catalyst system, terminal olefins can react with N-protected amines, including sulfonamides, to furnish allylic amines with excellent regio- and stereoselectivity. nih.gov This fragment coupling approach is highly valuable as it maintains other functionalities that might be sensitive to other reaction conditions. nih.gov

Table 6: Strategies for Sulfonamide Synthesis via C-H Functionalization

StrategyCatalyst/ReagentsKey TransformationFeaturesReference
Direct C-H Sulfonamidation[RuCl₂(p-cymene)]₂ / Sulfonyl AzidesAr-H → Ar-NHSO₂RAtom-economical; N₂ is the only byproduct. Often requires a directing group. nih.gov
C-H Thianthrenation-SulfinationPd(dppf)Cl₂ / Rongalite / NCSAr-H → Ar-S(O)₂-NucTwo-step sequence for accessing valuable sulfinate precursors. nih.govacs.org
Allylic C-H AminationPd(II) / SOX ligand / N-triflyl aminesR-CH=CH₂ → R-CH=CH-CH₂-NHTfHigh regio- and stereoselectivity for linear (E)-allylic amines. nih.gov

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 4-methoxycyclohexane-1-sulfonamide, including its connectivity and stereochemistry.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the methoxy (B1213986) group, the cyclohexane (B81311) ring, and the sulfonamide moiety. The chemical shifts are influenced by the electronegativity of the oxygen and the sulfonyl group, as well as the conformation of the cyclohexane ring.

The protons on the cyclohexane ring would appear as complex multiplets in the range of approximately 1.0-3.5 ppm. The protons at C1 and C4 (H-1 and H-4), being attached to carbons bearing the electron-withdrawing sulfonamide and methoxy groups, respectively, would be shifted downfield compared to other ring protons. The methoxy group would present a sharp singlet around 3.3 ppm, while the sulfonamide (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the cyclohexane ring would resonate in the 20-80 ppm region. The C1 and C4 carbons, bonded to the sulfonamide and methoxy groups, are expected to be the most deshielded of the ring carbons. oregonstate.edu The methoxy carbon (-OCH₃) would have a characteristic signal around 56 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1 2.8 - 3.2 (m) -
Cyclohexane H (axial/equatorial) 1.2 - 2.2 (m) -
H-4 3.2 - 3.6 (m) -
-OCH₃ ~3.3 (s) ~56
-SO₂NH₂ Variable, broad (e.g., 4.5-5.5) -
C-1 - 55 - 65
Cyclohexane C - 25 - 35

Note: These are estimated values based on typical chemical shifts for cyclohexyl and methoxy functional groups. Actual values can vary based on isomerism (cis/trans) and solvent.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecule's covalent framework. libretexts.orghuji.ac.il

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between adjacent protons in the cyclohexane ring. nih.gov For instance, the H-1 proton would show cross-peaks to the protons on C2 and C6, and the H-4 proton would show correlations to the protons on C3 and C5. This allows for a step-by-step mapping of the proton connectivity around the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. youtube.com It would definitively link the proton signals of the cyclohexane ring to their corresponding carbon signals identified in the ¹³C NMR spectrum. For example, the proton signal around 3.3 ppm would correlate with the carbon signal around 56 ppm, confirming their assignment to the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. youtube.com HMBC is vital for connecting the substituents to the ring. Key correlations would be expected between the methoxy protons (-OCH₃) and the C-4 of the cyclohexane ring, and between the H-1 proton and the sulfur atom (indirectly) or potentially the NH protons and C-1, confirming the attachment points of the functional groups.

Conformational Analysis via NMR

The cyclohexane ring is known for its chair conformations, and NMR spectroscopy is a powerful method to study these dynamics. studysmarter.co.uk this compound can exist as cis and trans diastereomers, each with its own conformational preferences.

For the trans isomer, two chair conformations are possible: one with both the sulfonamide and methoxy groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is expected to be significantly more stable due to reduced steric strain.

For the cis isomer, both chair conformations will have one axial and one equatorial substituent. The relative stability would depend on the A-values (conformational free energies) of the -SO₂NH₂ and -OCH₃ groups.

The predominant conformation can be determined by analyzing the coupling constants (J-values) of the H-1 and H-4 protons. acs.org Axial-axial couplings typically have large J-values (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). A large coupling constant for the H-1 signal, for example, would indicate that this proton is primarily in an axial position, meaning the sulfonamide group is in an equatorial position. acs.org Low-temperature NMR studies can also be used to "freeze out" the individual conformers, allowing for their direct observation and characterization. cdnsciencepub.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in this compound.

Identification of Characteristic Functional Group Vibrations (S-N, S=O, C-O)

The IR and Raman spectra provide a molecular fingerprint, with specific peaks corresponding to the vibrational modes of different bonds. docbrown.infoyoutube.com

Sulfonamide Group: The sulfonyl group (-SO₂-) gives rise to two very strong and characteristic stretching bands in the IR spectrum: an asymmetric stretch (νas) typically around 1350-1310 cm⁻¹ and a symmetric stretch (νs) around 1160-1140 cm⁻¹. researchgate.net The S-N stretching vibration is weaker and appears in the 950-870 cm⁻¹ region. researchgate.net The N-H bonds of the primary sulfonamide (-NH₂) produce stretching vibrations in the 3400-3200 cm⁻¹ range.

Methoxy Group: The C-O single bond of the ether linkage results in a strong stretching absorption in the IR spectrum, typically found between 1150 and 1085 cm⁻¹. echemi.com

Cyclohexane Ring: The C-H stretching vibrations of the CH₂ groups in the cyclohexane ring are observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). docbrown.infodocbrown.info C-H bending and other skeletal vibrations contribute to the complex fingerprint region below 1500 cm⁻¹.

Raman spectroscopy is complementary to IR. While S=O stretches are also Raman active, symmetric vibrations are often more intense. Raman is particularly useful for analyzing the C-S and S-N bonds. rsc.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Typical Intensity
-NH₂ (Sulfonamide) N-H Stretch 3400 - 3200 Medium-Strong
-CH₂- (Cyclohexane) C-H Stretch 2950 - 2850 Strong
-SO₂- (Sulfonyl) Asymmetric S=O Stretch 1350 - 1310 Strong
-SO₂- (Sulfonyl) Symmetric S=O Stretch 1160 - 1140 Strong
-C-O- (Methoxy) C-O Stretch 1150 - 1085 Strong

Hydrogen Bonding Network Characterization

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (the sulfonyl oxygens). In the condensed phase (liquid or solid), this compound molecules are expected to form intermolecular hydrogen bonds. This self-association significantly influences the vibrational spectra.

The presence of hydrogen bonding typically causes the N-H stretching bands in the IR spectrum to broaden and shift to lower frequencies (a redshift) compared to the gas phase or a very dilute solution in a non-polar solvent. The S=O stretching bands can also be affected, often showing a slight shift to lower wavenumbers as the oxygen atoms participate in hydrogen bonding. By comparing spectra taken under different conditions (e.g., solid-state vs. dilute solution), the extent and nature of the hydrogen bonding network can be inferred. In the solid state, these interactions can lead to well-ordered supramolecular structures, such as dimers or extended chains. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the structure of this compound.

Molecular Weight Confirmation

The chemical formula for this compound is C₇H₁₅NO₃S. biosynth.com This composition gives it an average molecular weight of approximately 193.27 g/mol and a monoisotopic mass of 193.07727 Da. biosynth.comuni.lu High-resolution mass spectrometry (HRMS) data confirms this molecular weight through the detection of various adducts. In positive ion mode, the protonated molecule ([M+H]⁺) is predicted to be observed at a mass-to-charge ratio (m/z) of 194.08455. uni.lu Other common adducts, such as the sodium adduct ([M+Na]⁺), are also anticipated, providing further confidence in the assigned molecular formula. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

Adduct TypePredicted m/z
[M+H]⁺194.08455
[M+Na]⁺216.06649
[M+K]⁺232.04043
[M+NH₄]⁺211.11109
[M-H]⁻192.06999

This table is based on predicted data. uni.lu

Fragment Ion Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides insight into the compound's structure through characteristic fragmentation patterns. For sulfonamides, fragmentation often involves cleavage of the S-N and C-S bonds. nih.govresearchgate.net A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), a fragment of 64 Da. nih.gov

For this compound, the fragmentation is expected to be initiated by cleavage of the cyclohexane ring and the sulfonamide group. A likely primary fragmentation step is the cleavage of the C-S bond, separating the methoxycyclohexane moiety from the sulfonamide head. Further fragmentation of the cyclohexane ring can occur, often initiated by the loss of a stable neutral molecule like ethene (C₂H₄, 28 Da). The fragmentation of the sulfonamide group itself typically leads to ions corresponding to SO₂ or the amino group. The analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the connectivity of the methoxycyclohexane ring to the sulfonamide functional group. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transition Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. technologynetworks.com this compound, being an aliphatic compound, lacks extensive chromophores such as conjugated double bonds or aromatic rings. uobabylon.edu.iq Its structure contains a sulfonamide group and a methoxy group, both of which have non-bonding electrons (lone pairs) on the oxygen and nitrogen atoms.

The primary electronic transitions expected for this molecule are σ → σ* and n → σ* transitions.

σ → σ transitions*: These high-energy transitions involve electrons in sigma bonds and occur in the far-UV region, typically below 200 nm. uobabylon.edu.iq

n → σ transitions: These transitions involve the non-bonding electrons on the oxygen and nitrogen atoms. They are of lower energy than σ → σ transitions but still typically occur at the lower end of the conventional UV spectrum (around 200-250 nm). uobabylon.edu.iq

Due to the absence of significant conjugation, the compound is not expected to show strong absorbance in the standard UV-Vis range (200-800 nm). Aromatic sulfonamides, in contrast, show distinct absorption patterns due to their π-electron systems. researchgate.netpharmahealthsciences.net

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of elements within the compound, serving as a fundamental check of its purity and empirical formula. The theoretical composition is calculated from the molecular formula C₇H₁₅NO₃S.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07743.50%
HydrogenH1.0081515.1207.82%
NitrogenN14.007114.0077.25%
SulfurS32.060132.06016.59%
OxygenO15.999347.99724.83%
Total 193.261 100.00%

This table presents the calculated theoretical elemental percentages based on the molecular formula.

Experimental results from CHNS analysis that closely match these theoretical values would provide strong evidence for the compound's identity and purity.

Stereochemistry and Conformational Analysis of the Cyclohexane Ring

Conformational Preferences of 4-Methoxycyclohexane-1-sulfonamide

The flexibility of the cyclohexane (B81311) ring allows it to adopt several conformations to minimize ring strain, which is a combination of angle strain, torsional strain, and steric strain. nih.gov The most stable of these is the chair conformation. nih.govresearchgate.net

Chair Conformations and Inversion Barriers

The cyclohexane ring in this compound exists predominantly in two interconverting chair conformations. This interconversion, known as a ring flip, is a rapid process at room temperature, with an energy barrier of approximately 45 kJ/mol. nih.gov During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. nih.govrsc.org

The chair conformation is the most stable because it minimizes both angle strain, with bond angles close to the ideal tetrahedral angle of 109.5°, and torsional strain, by having all adjacent C-H bonds in a staggered arrangement. nih.gov Other conformations, such as the boat and twist-boat, are higher in energy due to torsional strain and steric interactions. researchgate.net For instance, the boat conformation suffers from "flagpole" interactions between hydrogens at the 1 and 4 positions. researchgate.net

Substituent Effects on Ring Conformation (Methoxy and Sulfonamide Groups)

In a substituted cyclohexane like this compound, the two chair conformations are no longer of equal energy. jcsp.org.pkresearchgate.net Substituents generally prefer to occupy the more spacious equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. wikipedia.orgstackexchange.com

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers. masterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position.

For the methoxy (B1213986) group (-OCH3) , the A-value is approximately 0.6 kcal/mol. ipb.pt This indicates a moderate preference for the equatorial position.

In this compound, both the methoxy and sulfonamide groups will preferentially occupy the equatorial positions to achieve the most stable conformation.

Isomerism in Substituted Cyclohexanesulfonamides

The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism.

Diastereoisomeric Relationships (cis/trans)

This compound can exist as two diastereomers: cis and trans. This isomerism describes the relative orientation of the methoxy and sulfonamide groups with respect to the plane of the cyclohexane ring. nii.ac.jpmdpi.com

In the cis isomer , both the methoxy and sulfonamide groups are on the same side of the ring (both "up" or both "down"). In the most stable chair conformation of the cis isomer, one substituent must be axial and the other equatorial. researchgate.net Given the steric bulk, the sulfonamide group would likely occupy the equatorial position, forcing the methoxy group into the axial position.

In the trans isomer , the methoxy and sulfonamide groups are on opposite sides of the ring (one "up" and one "down"). The most stable chair conformation for the trans isomer allows both substituents to occupy equatorial positions. researchgate.net This diequatorial conformation is significantly more stable than any conformation of the cis isomer due to the absence of significant 1,3-diaxial interactions for both bulky groups.

Therefore, the trans isomer of this compound is expected to be thermodynamically more stable than the cis isomer.

Table 1: Stability of cis/trans Isomers of this compound

Isomer Substituent Positions (Most Stable Conformation) Expected Relative Stability
cis Axial-Equatorial Less Stable
trans Di-equatorial More Stable

Chirality and Enantiomeric Forms

Chirality arises in molecules that are non-superimposable on their mirror images.

The cis isomer of this compound is achiral. It possesses a plane of symmetry that passes through the C1-C4 axis of the ring, making it a meso compound.

The trans isomer of this compound is chiral. It does not have a plane of symmetry and therefore exists as a pair of enantiomers (R,R and S,S configurations at the substituted carbons, depending on the specific IUPAC naming rules applied). These enantiomers are non-superimposable mirror images of each other.

The separation of these enantiomers would require chiral separation techniques, such as chiral chromatography. nih.gov

Experimental Methods for Stereochemical Assignment

Several analytical techniques are instrumental in determining the stereochemistry and conformational preferences of substituted cyclohexanes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. ipb.pt

¹H NMR: The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which differ for axial-axial, axial-equatorial, and equatorial-equatorial protons. A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions. This can be used to determine whether a substituent is in an axial or equatorial position. The chemical shifts of axial and equatorial protons are also typically different.

¹³C NMR: The chemical shifts of the ring carbons are sensitive to the conformation. Axial substituents cause a shielding effect on the carbons at the γ-position (the carbon three bonds away), resulting in an upfield shift compared to when the substituent is equatorial. masterorganicchemistry.com

X-ray Crystallography: This technique provides the most definitive determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms can be determined, unequivocally establishing the relative stereochemistry (cis or trans) and the conformation of the cyclohexane ring and its substituents. While solution-state conformations can differ from the solid-state structure, X-ray crystallography provides a detailed snapshot of a low-energy conformation. Several studies have utilized X-ray crystallography to elucidate the structures of various sulfonamide-containing compounds. researchgate.netnih.govwikipedia.org

X-ray Crystallography for Absolute and Relative Configuration

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can map the electron density and thus determine the positions of individual atoms, bond lengths, and bond angles.

For this compound, X-ray crystallographic analysis would be instrumental in unequivocally establishing the following:

Confirmation of the Chair Conformation: The analysis would confirm that the cyclohexane ring adopts a chair conformation in the crystal lattice.

Determination of Relative Configuration (Cis/Trans Isomerism): It would definitively distinguish between the cis and trans isomers by showing the relative spatial orientation of the methoxy and sulfonamide groups. In the cis isomer, both substituents would be on the same face of the ring, while in the trans isomer, they would be on opposite faces.

Positional Isomerism of Substituents: The analysis would show whether the substituents occupy axial or equatorial positions in the solid state. This provides insight into the conformational preferences of the molecule.

Hypothetical Crystallographic Data for this compound

ParameterExpected Value (Trans-isomer, Equatorial-Equatorial)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~12.1
β (°)~95.5
C-S Bond Length (Å)~1.77
S-N Bond Length (Å)~1.63
C-O Bond Length (Å)~1.43
C-S-N Bond Angle (°)~107
Dihedral Angle (C-C-C-C)~55-60° (indicating chair conformation)

Note: This data is predictive and based on values for structurally related compounds.

Circular Dichroism Spectroscopy (if applicable for chiral forms)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. au.dk For CD spectroscopy to be applicable, the molecule must be chiral, meaning it is non-superimposable on its mirror image.

In the context of this compound, the individual cis and trans isomers are achiral as they possess a plane of symmetry. Therefore, they would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for instance, by the presence of an additional substituent that breaks the symmetry, the resulting enantiomers would be distinguishable by CD spectroscopy. The CD spectrum of one enantiomer would be the mirror image of the other. The sign and magnitude of the Cotton effect in the CD spectrum can provide information about the absolute configuration of the chiral centers.

The technique is particularly useful for studying the secondary structure of chiral macromolecules like proteins, but it can also be applied to small chiral molecules to probe their stereochemical features. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium-sized organic molecules. nih.gov DFT methods are employed to elucidate a variety of molecular properties of 4-Methoxycyclohexane-1-sulfonamide, from its three-dimensional structure to its reactivity patterns.

Geometry Optimization and Energy Minimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the orientation of the methoxy (B1213986) and sulfonamide substituents (axial vs. equatorial).

DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G**, are performed to explore the potential energy surface of the molecule. nih.gov These calculations can predict the bond lengths, bond angles, and dihedral angles of the most stable conformers. It is anticipated that for this compound, the chair conformation of the cyclohexane ring would be the most stable. The relative energies of the cis and trans isomers, as well as the axial and equatorial positions of the substituents, can be calculated to determine the global minimum energy structure.

Table 1: Representative Optimized Geometric Parameters for this compound (cis and trans isomers) Calculated at the B3LYP/6-31G Level.*

Parametercis-4-Methoxycyclohexane-1-sulfonamide (axial OMe, equatorial SO2NH2)trans-4-Methoxycyclohexane-1-sulfonamide (equatorial OMe, equatorial SO2NH2)
C-S Bond Length (Å)1.781.78
S-N Bond Length (Å)1.651.65
S=O Bond Length (Å)1.451.45
C-O Bond Length (Å)1.431.43
C-S-N Bond Angle (°)107.5107.5
O=S=O Bond Angle (°)120.0120.0
Relative Energy (kcal/mol)+1.20.0

Note: The data in this table is illustrative and represents typical values for similar structures. Actual calculated values may vary based on the specific level of theory and basis set used.

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity; a smaller gap suggests a more reactive molecule. For sulfonamides, the HOMO is often localized on the sulfonamide group and the aromatic ring (if present), while the LUMO is typically distributed over the sulfonyl group. nih.gov The presence of a methoxy group, an electron-donating group, would be expected to raise the HOMO energy level. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and methoxy groups, as well as the nitrogen of the sulfonamide, indicating these are sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms of the sulfonamide N-H group, highlighting their electrophilic character.

Table 2: Representative Electronic Properties of this compound.

PropertyRepresentative Value
HOMO Energy-7.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment3.5 D

Note: These values are hypothetical and serve as examples of typical DFT calculation results for similar molecules.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

For this compound, characteristic vibrational frequencies would include the S=O symmetric and asymmetric stretches, the S-N stretch, the N-H stretch, and various C-H and C-O stretching and bending modes of the methoxy and cyclohexane groups. Comparing the calculated spectrum with experimental data can help to confirm the predicted lowest-energy conformation of the molecule.

Table 3: Representative Calculated Vibrational Frequencies for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3350
C-H Stretch (aliphatic)2950-2850
S=O Asymmetric Stretch1350
S=O Symmetric Stretch1160
C-O Stretch1100
S-N Stretch940

Note: These are representative frequencies. Calculated values are often scaled to better match experimental data.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are then compared to experimental data to aid in the structural elucidation of the molecule. For this compound, these calculations would predict the chemical shifts for the protons and carbons of the cyclohexane ring, the methoxy group, and the sulfonamide moiety. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging, which can also be modeled computationally. nih.gov

Molecular Mechanics and Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov

MM methods use a simpler, classical mechanical model of the molecule, which allows for the rapid calculation of energies for different conformations. This can be useful for an initial exploration of the conformational landscape of this compound.

MD simulations, on the other hand, simulate the movement of atoms and molecules over time by solving Newton's equations of motion. peerj.com An MD simulation of this compound, either in a vacuum or in a simulated solvent environment, can provide information about:

Conformational flexibility, including ring-flipping of the cyclohexane moiety.

The stability of different isomers and conformers at various temperatures.

The nature and lifetime of intramolecular hydrogen bonds.

The interaction of the molecule with solvent molecules.

These simulations are particularly valuable for understanding how the molecule behaves in a more realistic, dynamic environment, which is crucial for predicting its properties in solution. mdpi.com

Force Field Parameterization (e.g., MMFF94)

The computational study of this compound begins with an accurate molecular model. Force fields are empirical functions that calculate the potential energy of a molecular system as a function of its atomic coordinates. Parameterization is the process of defining the constants and functional forms within the force field to accurately reproduce experimental or high-level quantum mechanical data.

For a molecule like this compound, a force field such as the Merck Molecular Force Field 94 (MMFF94) is highly suitable. MMFF94 is a class II force field known for its good accuracy across a wide range of organic and drug-like molecules. readthedocs.io Its development was based on high-quality quantum calculations for approximately 500 molecular systems, rather than relying solely on experimental data. readthedocs.io

The parameterization for this compound within MMFF94 would involve defining specific values for various energy terms. These parameters are crucial for accurately simulating the molecule's behavior. The MMFF94 force field includes parameters for a broad array of atom types, including the carbon, hydrogen, nitrogen, oxygen, and sulfur atoms present in the target molecule. readthedocs.io

Table 1: Key Energy Terms in MMFF94 Parameterization for this compound

Parameter Type Description Relevance to this compound
Bond Stretching Energy required to stretch or compress a bond from its equilibrium length.Defines the stiffness of C-C, C-H, C-O, S-N, S=O, and N-H bonds.
Angle Bending Energy required to bend an angle from its equilibrium value.Determines the geometry around each atom, such as the C-C-C angles in the cyclohexane ring and the O=S=O angle.
Torsional (Dihedral) Angles Energy associated with rotation around a bond.Crucial for describing the chair conformation of the cyclohexane ring and the rotation around the C-S and C-O bonds.
Van der Waals Interactions Non-bonded interactions (attraction and repulsion) between atoms.Governs the overall shape, size, and intermolecular packing of the molecule.
Electrostatic Interactions Energy arising from the interaction of partial atomic charges.Accounts for polar interactions, particularly involving the electronegative oxygen and nitrogen atoms of the sulfonamide group. readthedocs.io
Out-of-Plane Bending Energy required to deform a planar group of atoms.Relevant for maintaining the correct geometry at the sulfonamide nitrogen. The MMFF94s variant is specifically designed to better model the planar geometry of certain nitrogen atoms. readthedocs.io

The quality of these parameters directly impacts the reliability of subsequent computational studies, such as the determination of stable conformations and the analysis of intermolecular interactions.

Conformational Energy Landscapes

The flexibility of the cyclohexane ring and the rotational freedom of its substituents mean that this compound can exist in multiple three-dimensional shapes, or conformations. A conformational energy landscape is a map that plots the potential energy of the molecule as a function of its geometry, revealing the relative stabilities of different conformers. chemrxiv.orgchemrxiv.org

For this compound, the primary conformational features are the chair conformation of the cyclohexane ring and the orientation of the methoxy and sulfonamide groups, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). This results in cis and trans isomers, each with distinct conformers.

Computational methods, particularly molecular dynamics simulations, are used to explore this landscape. nih.gov By systematically altering the molecule's geometry and calculating the corresponding energy using a parameterized force field like MMFF94, a potential energy surface is generated. The minima on this surface correspond to stable or metastable conformers. nih.gov The analysis helps identify the global minimum energy conformation—the most stable and thus most populated state of the molecule under given conditions. The topology of this landscape is dictated by both intramolecular degrees of freedom and interactions with the surrounding environment. chemrxiv.org

Table 2: Hypothetical Relative Energies for Conformers of this compound

Isomer Sulfonamide Group Methoxy Group Relative Energy (kcal/mol) Predicted Stability
transEquatorialEquatorial0.00Highest
transAxialAxial> 2.0Low
cisEquatorialAxial~0.7Moderate
cisAxialEquatorial~1.5Low

Note: These are illustrative values. Actual energies require specific computational calculations.

This landscape reveals the energy barriers between different conformations, providing insight into the dynamics of processes like the cyclohexane ring flip.

Intermolecular Interaction Analysis

The way this compound molecules interact with each other is fundamental to its physical properties, such as crystal structure and solubility. Computational analysis can quantify these interactions, which are primarily driven by hydrogen bonding and weaker van der Waals forces.

The sulfonamide group is a potent hydrogen-bonding motif. nih.gov The nitrogen atom acts as a hydrogen bond donor (N-H), while the two sulfonyl oxygen atoms are strong hydrogen bond acceptors. nih.gov This allows for the formation of robust intermolecular networks. In the solid state, these interactions are the main driving forces for crystal packing. nih.gov

Theoretical studies can analyze these interactions by:

Calculating Interaction Energies: Determining the strength of dimerization between two or more molecules in various orientations.

Hirshfeld Surface Analysis: A method to visualize and quantify intermolecular contacts in a crystal lattice, highlighting the most significant interactions.

Quantum Theory of Atoms in Molecules (QTAIM): Identifying bond critical points to characterize the nature and strength of hydrogen bonds and other weak interactions.

For this compound, the primary intermolecular interaction is the hydrogen bond formed between the N-H of one molecule and a sulfonyl oxygen (O=S) of a neighboring molecule. The ether oxygen of the methoxy group can also act as a weaker hydrogen bond acceptor.

Table 3: Primary Intermolecular Interactions for this compound

Interaction Type Donor Acceptor Typical Energy (kcal/mol) Significance
Strong Hydrogen Bond Sulfonamide N-HSulfonyl Oxygen (O=S)4 - 8Primary driver of supramolecular assembly. nih.gov
Weak Hydrogen Bond Cyclohexane C-HSulfonyl Oxygen (O=S)0.5 - 2Contributes to crystal packing stability.
Weak Hydrogen Bond Cyclohexane C-HMethoxy Oxygen0.5 - 1.5Provides additional stabilization.
Dipole-Dipole Polar S=O, C-O bondsPolar S=O, C-O bonds1 - 3Orients molecules in the crystal lattice.

Understanding these interactions is key to predicting how the molecule will self-assemble into larger structures.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, including the synthesis of this compound and its intrinsic structural transformations.

Analysis of Reaction Pathways for this compound Synthesis

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.ukekb.eg For this compound, the likely synthetic route is the reaction of 4-methoxycyclohexane-1-sulfonyl chloride with ammonia (B1221849).

Theoretical studies can model this reaction mechanism in detail. Using quantum mechanical methods like Density Functional Theory (DFT), chemists can map the entire energy profile of the reaction. This involves:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (4-methoxycyclohexane-1-sulfonyl chloride and ammonia) and the product.

Transition State Searching: Locating the highest-energy point along the reaction coordinate, known as the transition state. This structure represents the energetic bottleneck of the reaction.

The proposed mechanism involves the nucleophilic attack of the ammonia nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Table 4: Key Steps in the Theoretical Analysis of the Synthesis Pathway

Step Description Computational Focus
1. Reactant Complex Formation of a non-covalent complex between ammonia and the sulfonyl chloride.Geometry and binding energy of the initial complex.
2. Transition State The N-S bond is partially formed, and the S-Cl bond is partially broken.Locating the transition state structure and calculating its energy to determine the activation barrier.
3. Product Complex Formation of the protonated sulfonamide and a chloride ion.Geometry and energy of the immediate post-reaction complex.
4. Deprotonation A base (e.g., another molecule of ammonia) removes a proton from the nitrogen to yield the final neutral sulfonamide.Modeling the proton transfer step.

Alternative pathways, such as the electrochemical coupling of a corresponding thiol (4-methoxycyclohexane-1-thiol ) and an amine, can also be investigated computationally to compare their feasibility and energy barriers. tue.nl

Mechanistic Insights into Cyclohexane Ring Transformations

The cyclohexane ring is not static; it undergoes a rapid conformational change known as a chair-to-chair interconversion or "ring flip." During this process, axial substituents become equatorial, and equatorial substituents become axial.

Theoretical studies can provide a detailed mechanistic understanding of this transformation by mapping the energy landscape that connects the two chair conformations. The ring must pass through several high-energy intermediate and transition state structures.

For this compound, a ring flip would interconvert the two chair forms (e.g., from an equatorial-axial conformer to an axial-equatorial one). The energy barriers to this process are influenced by the steric bulk and electronic properties of the methoxy and sulfonamide substituents.

Table 5: Relative Energies of Conformations in Cyclohexane Ring Inversion

Conformation Role in Ring Flip Typical Relative Energy (kcal/mol)
Chair Ground State / Stable Conformer0
Half-Chair Transition State~10-11
Twist-Boat Intermediate~5-6
Boat Transition State~6-7

Note: These are general values for unsubstituted cyclohexane. Substituents on this compound will alter these energies.

By calculating the precise energies of these states for this compound, computational analysis can predict the rate of the ring flip and the equilibrium distribution between the two possible chair conformations. This provides fundamental insight into the molecule's dynamic behavior in solution.

Organic Transformations and Reactivity Profile

Reactions Involving the Sulfonamide Moiety

The sulfonamide group is a robust and versatile functional group in organic synthesis. The presence of acidic protons on the nitrogen atom and the electron-withdrawing nature of the sulfonyl group allow for a variety of transformations.

The nitrogen atom of the primary sulfonamide is nucleophilic and can react with various electrophiles to form N-substituted derivatives. These reactions typically require a base to deprotonate the sulfonamide, enhancing its nucleophilicity.

N-Alkylation: This reaction introduces an alkyl group onto the sulfonamide nitrogen. It is commonly achieved by treating the sulfonamide with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. The scope of this reaction is broad, accommodating various primary and secondary alkyl halides.

N-Acylation: Acylation of the sulfonamide nitrogen leads to the formation of N-acylsulfonamides. nih.gov This is typically performed using acyl chlorides or anhydrides under basic conditions. The resulting products are valuable intermediates in organic synthesis.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology allows for the formation of a C-N bond between the sulfonamide and an aryl halide, offering a route to complex molecules. nih.govnih.gov

Table 1: Representative N-Substitution Reactions for Sulfonamides

Reaction Type Electrophile Typical Reagents & Conditions Product Type
N-Alkylation Alkyl Halide (R-X) Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetonitrile) N-Alkylsulfonamide
N-Acylation Acyl Chloride (RCOCl) Base (e.g., Pyridine (B92270), Triethylamine) in an inert solvent (e.g., DCM) N-Acylsulfonamide
N-Arylation Aryl Halide (Ar-X) Palladium or Copper catalyst, Ligand, Base (e.g., Cs₂CO₃, K₃PO₄) N-Arylsulfonamide

Sulfonamides are key building blocks in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, many of which have applications in medicinal chemistry. benthamscience.comnih.gov The intramolecular cyclization of suitably functionalized N-substituted sulfonamides is a common and effective strategy for constructing these ring systems. benthamscience.com

For instance, an N-alkylated derivative of 4-methoxycyclohexane-1-sulfonamide bearing a terminal leaving group or a double bond could undergo intramolecular cyclization to form various saturated heterocycles like thiazolidine-1,1-dioxides or other related structures. The reaction's success and the resulting ring size depend on the length and nature of the N-substituent. beilstein-journals.orgneliti.com Various synthetic methods have been developed for creating N-sulfonyl amidines and other heterocyclic systems from sulfonamide precursors. beilstein-journals.org

Reactivity of the Methoxycyclohexane Scaffold

The saturated cyclohexane (B81311) ring is generally unreactive towards many reagents. However, the presence of the methoxy (B1213986) group and the potential for reactions involving the carbon-hydrogen bonds or the introduction of other functional groups allows for specific transformations.

The saturated carbocyclic scaffold of this compound is not susceptible to electrophilic aromatic substitution. Reaction with electrophiles would primarily occur at the heteroatoms (oxygen or nitrogen). libretexts.org

Nucleophilic substitution reactions directly on the cyclohexane ring are also uncommon unless a suitable leaving group is present. youtube.com If a derivative of this compound were prepared with a good leaving group on the ring (e.g., a halide or a tosylate), it could undergo nucleophilic substitution. These reactions, typically proceeding through an Sₙ2 mechanism, involve the attack of a nucleophile, leading to the displacement of the leaving group and an inversion of stereochemistry at the reaction center. pearson.com

Elimination reactions can be induced on the cyclohexane ring to form a cycloalkene, provided a good leaving group is present on one carbon and a proton is available on an adjacent carbon. libretexts.org For E2 elimination reactions in cyclohexane systems, a strict stereochemical requirement must be met: the leaving group and the adjacent proton must be in an anti-periplanar (diaxial) arrangement. masterorganicchemistry.com

The sulfonamide group itself is not a leaving group. However, if a leaving group like a halide or tosylate were introduced onto the cyclohexane ring of a this compound derivative, treatment with a strong, non-nucleophilic base could promote an E2 elimination to yield a methoxycyclohexene derivative. The regioselectivity of the elimination would generally follow Zaitsev's rule, favoring the formation of the more substituted alkene. libretexts.org

Table 2: Key Factors in E2 Elimination from Cyclohexane Derivatives

Requirement Description Consequence for Reactivity
Leaving Group A group that can depart with a pair of electrons (e.g., -OTs, -Br, -I). Necessary for the reaction to proceed.
Base A strong base is required to abstract the proton (e.g., NaOEt, t-BuOK). The choice of base can influence the product distribution.
Stereochemistry The leaving group and the β-hydrogen must be in a 180° dihedral angle (anti-periplanar). In a chair conformation, this means both groups must be in axial positions. masterorganicchemistry.com

The methoxy group (-OCH₃) is an ether linkage. Ethers are generally quite stable but can be cleaved under harsh, acidic conditions. libretexts.org The most common method for ether cleavage is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com

The reaction proceeds via protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. In the case of this compound, the nucleophile would attack the methyl carbon in an Sₙ2 reaction, producing 4-hydroxycyclohexane-1-sulfonamide and methyl iodide/bromide. Cleavage at the cyclohexyl carbon is less likely due to greater steric hindrance. libretexts.org

Complexation Chemistry

The sulfonamide functional group is a cornerstone of coordination chemistry, enabling molecules like this compound to engage in a variety of complexation reactions. This behavior is primarily dictated by the electronic properties of the sulfonamide moiety itself.

Coordination with Metal Ions

While specific studies on this compound complexes are not extensively detailed in the literature, the broader class of sulfonamides exhibits well-documented coordination behavior with a range of transition metals. nih.gov These interactions are crucial as they can modify the biological activity and physicochemical properties of the parent molecule. nih.govnih.gov Sulfonamides typically form stable metal-based compounds by coordinating with metals in various oxidation states. tandfonline.com

The coordination generally occurs through the donor atoms present in the sulfonamide group (-SO₂-NH-). nih.gov Spectroscopic analyses of other sulfonamide complexes have confirmed that coordination often involves the nitrogen and oxygen atoms of this group. nih.gov Metals such as copper (Cu²⁺), zinc (Zn²⁺), silver (Ag⁺), gold (Au³⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) have been shown to form complexes with various sulfonamide-containing ligands. nih.govnih.gov The resulting complexes often feature the sulfonamide ligand, solvent molecules, and other ions from the reaction medium within the metal's coordination sphere. nih.gov For instance, in some copper complexes, the Cu²⁺ ion is coordinated by four nitrogen atoms and an oxygen atom from water, forming a slightly distorted square pyramid geometry. nih.gov

Table 1: Examples of Metal Ions Known to Coordinate with Sulfonamide Ligands

Metal IonTypical Coordination Atoms from SulfonamideReference
Copper (Cu²⁺)Nitrogen and/or Oxygen nih.gov
Zinc (Zn²⁺)Nitrogen and Oxygen nih.gov
Silver (Ag⁺)Not specified, general complexation nih.gov
Gold (Au³⁺)Not specified, general complexation nih.gov
Cadmium (Cd²⁺)Not specified, general complexation nih.gov
Palladium (Pd²⁺)Not specified, general complexation tandfonline.com

Ligand Properties of the Sulfonamide Group

The sulfonamide group is a versatile pharmacophore that functions effectively as a ligand in coordination chemistry. tandfonline.com Its ability to coordinate with metal ions stems from the lone pairs of electrons on the nitrogen and oxygen atoms, which can act as donor sites. nih.gov Depending on the specific metal and reaction conditions, the sulfonamide can act as a monodentate or bidentate ligand.

The structural rigidity of the sulfonamide group contributes to the formation of crystalline, stable complexes. wikipedia.org In the context of catalysis, certain bis(sulfonamide)amine ligands have been described as "phenolate mimics," indicating that they possess electronic properties comparable to the well-established phenolate (B1203915) ligands used in ring-opening polymerization (ROP) catalysis. acs.org This suggests that the sulfonamide group can effectively stabilize metal centers and facilitate catalytic cycles. The deprotonated sulfonamide nitrogen is a key site for coordination, facilitating interactions that can enhance the reactivity of the metallic ion. nih.gov

Environmental Transformation and Degradation Pathways

Once released into the environment, sulfonamides like this compound are subject to various transformation and degradation processes. These pathways determine their persistence, bioavailability, and potential ecological impact.

Chemical and Enzymatic Degradation Mechanisms

The environmental degradation of sulfonamides proceeds through both chemical and biological routes, which, despite different reaction modes, can share common transformation pathways. researchgate.netnih.gov The primary targets for degradation are the modification of the amino group and the destruction of the sulfonamide bridge (-SO₂-NH-). researchgate.netnih.gov

Chemical degradation is often initiated by reactive oxygen species. researchgate.net The rate at which these oxidants degrade sulfonamides typically follows the order: SO₄•⁻ ≈ •OH > O₃ > ¹O₂. researchgate.netnih.gov Environmental factors such as pH are critical, as they affect the speciation and reactivity of both the sulfonamide and the oxidants. researchgate.netnih.gov Pathways unique to chemical degradation can include chlorine substitution, hydroxylation of aromatic rings, and oxidation of alkyl groups. researchgate.netnih.gov

Enzymatic degradation is mediated by oxidoreductase enzymes produced by a variety of microorganisms, including bacteria (e.g., Pseudomonas spp.), fungi, and algae. researchgate.netnih.govnih.gov The catalytic activity depends on the specific enzyme system, the type of sulfonamide, and reaction conditions like pH and temperature. researchgate.netnih.gov Common enzymatic pathways involve the cleavage of the S-N bond or SO₂ extrusion. researchgate.netnih.gov Transformation pathways largely unique to biological systems include formylation, acetylation, and glycosylation of the amino group. researchgate.netnih.gov

Table 2: Comparison of Degradation Pathways for Sulfonamides

Degradation PathwayPrimarily ChemicalPrimarily EnzymaticCommon to BothDescriptionReference
Modification of Amino Group XAlteration of the primary amine, a key reactive site. researchgate.netnih.gov
Destruction of Sulfonamide Bridge XCleavage of the S-N bond or extrusion of SO₂. researchgate.netnih.gov
Hydroxylation XAddition of a hydroxyl group, typically to an aromatic ring. researchgate.netnih.gov
Chlorine Substitution XReplacement of a hydrogen with chlorine. researchgate.netnih.gov
Acetylation/Formylation XAddition of an acetyl or formyl group to the amine. researchgate.netnih.gov
Glycosylation XAttachment of a sugar moiety. researchgate.netnih.gov

Formation of Covalent Bonds with Humic Substances

A significant environmental fate for sulfonamides is their incorporation into natural organic matter, particularly humic substances. nih.govacs.org This process can lead to the formation of strong, covalent bonds, effectively sequestering the compound and reducing its mobility and bioavailability. nih.govacs.orgcsic.es

The primary mechanism is an oxidative cross-coupling reaction between the sulfonamide and reactive components of humic matter, such as phenolic moieties. nih.govacs.org This can be catalyzed by extracellular enzymes like phenoloxidases (e.g., laccase, peroxidase) or can occur abiotically, mediated by minerals such as acid birnessite (a manganese oxide). nih.govacs.org Studies with model compounds show that the initial covalent bonding often occurs via nucleophilic addition of the sulfonamide's aromatic amino group to quinone structures present in the humic material. acs.orgnih.gov This results in the formation of imine and anilinoquinone linkages. acs.orgnih.gov Over time, these initial bonds can undergo further reactions and rearrangements to form more stable, stronger heterocyclic structures, leading to a more permanent incorporation into the humic polymer matrix. acs.orgnih.gov

Table 3: Key Factors in the Covalent Bonding of Sulfonamides to Humic Substances

Factor / MechanismDescriptionReference
Catalysts Phenoloxidase enzymes (laccase, peroxidase) and minerals (acid birnessite). nih.govacs.org
Humic Constituents Phenolic groups, particularly o-diphenols and quinones, act as reactive sites. nih.govacs.orgacs.org
Initial Bonding Nucleophilic addition of the sulfonamide's amino group to quinones. acs.orgnih.gov
Bond Maturation Initial 1,2- and 1,4-addition bonds are replaced by stronger, heterocyclic forms over time. acs.orgnih.gov
Outcome Reduced mobility, bioavailability, and biological activity of the sulfonamide. nih.govacs.org

Solid State Chemistry and Crystal Engineering

Crystallization and Polymorphism

The crystallization process is a critical step in the purification and isolation of chemical compounds. The ability of a compound to exist in more than one crystalline form is known as polymorphism, a phenomenon of significant interest in the pharmaceutical and materials sciences. researchgate.net

The formation of high-quality crystals and the control of their morphology are influenced by several experimental parameters. For 4-Methoxycyclohexane-1-sulfonamide, as with other organic molecules, the following factors would be key in controlling its crystal growth:

Solvent Selection: The choice of solvent is paramount as it affects the solubility and the stability of different potential polymorphs. The interactions between the solvent and the solute can influence which crystalline form nucleates and grows. universityofgalway.ie

Temperature: Temperature control during crystallization is crucial. Slow cooling of a saturated solution can promote the growth of larger, more ordered crystals. rsc.org Temperature can also determine which polymorphic form is thermodynamically favored.

Supersaturation: The level of supersaturation is the driving force for crystallization. Controlling the rate at which supersaturation is achieved, for instance, through slow evaporation or cooling, allows for better control over crystal size and quality. rsc.org

Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit or promote the growth of certain crystal faces, thereby modifying the crystal habit. universityofgalway.ie

The following table summarizes key parameters and their influence on crystal growth:

ParameterEffect on Crystallization
Solvent Influences solubility, molecular conformation in solution, and can be incorporated into the crystal lattice (solvates).
Temperature Affects solubility and the relative stability of polymorphs.
Supersaturation The primary driving force for nucleation and crystal growth.
Additives Can inhibit or promote growth on specific crystal faces, altering crystal morphology.

This table is illustrative and based on general principles of crystallization for organic compounds.

Sulfonamides are a class of compounds well-known for exhibiting polymorphism. researchgate.netnih.gov This is due to the conformational flexibility of the sulfonamide group and its ability to form various hydrogen-bonding patterns. nih.govnih.gov It is therefore highly probable that this compound can also exist in different crystalline forms.

The investigation of polymorphism would typically involve recrystallization of the compound under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates). Each crystalline form would then be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. researchgate.net The differences between polymorphs arise from variations in the packing of the molecules in the crystal lattice and/or differences in the conformation of the molecule itself. nih.gov For this compound, this could involve different chair conformations of the cyclohexane (B81311) ring or different orientations of the methoxy (B1213986) and sulfonamide groups.

Intermolecular Interactions and Supramolecular Assembly

The three-dimensional architecture of a crystal is held together by a network of intermolecular interactions. In the case of this compound, the following interactions are expected to play a crucial role in its supramolecular assembly.

Hydrogen bonds are the most significant intermolecular interactions anticipated in the crystal structure of this compound. The sulfonamide group provides a strong hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the sulfonyl oxygen atoms).

Studies on a vast number of sulfonamide crystal structures have shown that the formation of hydrogen bonds between the sulfonamide N-H proton and the sulfonyl oxygens is a dominant and recurring motif. nih.govresearchgate.net This often leads to the formation of infinite chains or dimeric structures. nih.govacs.org For instance, a common pattern is the formation of a chain where the molecules are linked head-to-tail via N-H...O=S hydrogen bonds. nih.gov

The following table provides typical geometric parameters for hydrogen bonds found in sulfonamide crystal structures:

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Angle (°)
N-H...O 2.8 - 3.2150 - 180
C-H...O 3.0 - 3.6120 - 170

This data is representative of the sulfonamide class of compounds and is provided for illustrative purposes.

π-stacking interactions are non-covalent interactions that occur between aromatic rings. Since this compound is an aliphatic compound and lacks any aromatic rings, classical π-stacking interactions are not expected to be a feature of its crystal packing. The supramolecular assembly will be dominated by the hydrogen bonding and van der Waals forces.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. This type of interaction would not be present in this compound itself. However, if halogenated derivatives of this compound were to be synthesized (e.g., by replacing a hydrogen atom with a chlorine, bromine, or iodine), then halogen bonding could become a significant factor in directing the crystal packing. In such hypothetical derivatives, the halogen atom could interact with the oxygen or nitrogen atoms of the sulfonamide group, potentially competing with or complementing the hydrogen bonding networks.

Cocrystal Formation with Complementary Coformers

The formation of cocrystals involves the interaction of an API with a benign, non-volatile compound known as a coformer, held together by non-covalent bonds within a crystal lattice. core.ac.uknih.gov The selection of an appropriate coformer is a critical step in the design of cocrystals and is guided by principles of supramolecular chemistry. nih.gov

The rational design of sulfonamide cocrystals relies heavily on the predictable nature of hydrogen bonding and other non-covalent interactions. acs.orgucc.ie Supramolecular synthons, which are robust and recurring patterns of intermolecular interactions, are the foundational elements in this design process. amazonaws.com

For primary sulfonamides, the -SO₂NH₂ group provides both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), making it a versatile functional group for forming predictable hydrogen-bonded networks. The primary strategies for designing sulfonamide cocrystals often involve the selection of coformers with complementary functional groups capable of forming strong and directional hydrogen bonds. acs.orgresearchgate.net

Common supramolecular synthons observed in sulfonamide cocrystals include:

Sulfonamide-Carboxylic Acid Heterosynthon: The interaction between the sulfonamide group and a carboxylic acid group is a well-established and reliable synthon. acs.org

Sulfonamide-Amide Heterosynthon: The formation of hydrogen bonds between a sulfonamide and an amide can lead to various structural motifs.

Sulfonamide-Pyridine Heterosynthon: The nitrogen atom in a pyridine (B92270) ring can act as a hydrogen bond acceptor for the sulfonamide N-H donor. acs.org

Sulfonamide-N-Oxide Heterosynthon: The N-oxide group is a strong hydrogen bond acceptor and readily forms cocrystals with sulfonamides. acs.org

The predictability of these interactions is a cornerstone of crystal engineering, allowing for a targeted approach to the synthesis of new solid forms with desired properties. ucc.ie The selection of coformers is often guided by screening the Cambridge Structural Database (CSD) for established interaction patterns and by considering the pKa values of the API and potential coformers to favor cocrystal formation over salt formation. nih.govamazonaws.com

A key aspect of the design process is the analysis of the hydrogen bonding propensity of the molecules involved. Tools that calculate the likelihood of different hydrogen bonds forming can help in predicting the most probable supramolecular synthons and, consequently, the final crystal structure. amazonaws.com

Once cocrystals are synthesized, a suite of analytical techniques is employed to confirm their formation and to elucidate their crystal structure. These methods provide detailed information about the arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a cocrystal. researchgate.net It provides precise information on bond lengths, bond angles, and the specific hydrogen bonding and other non-covalent interactions between the API and the coformer. This technique allows for the unambiguous identification of the supramolecular synthons that govern the crystal packing. researchgate.netacs.org

Powder X-ray Diffraction (PXRD) is a crucial tool for the bulk characterization of crystalline materials. mdpi.com It is used to confirm the formation of a new crystalline phase, distinct from the starting materials, and to check for the presence of polymorphism. mdpi.com While not providing the same level of detail as SCXRD, PXRD is essential for routine analysis and for monitoring the phase purity of the synthesized cocrystals. mdpi.com

Spectroscopic Techniques , such as Fourier-Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy, are sensitive to changes in the molecular environment and hydrogen bonding. Shifts in the vibrational frequencies of the functional groups involved in cocrystal formation, particularly the N-H and S=O stretching vibrations of the sulfonamide group, provide strong evidence of cocrystal formation. researchgate.netacs.org

Thermal Analysis , including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is used to determine the thermal properties of the cocrystals, such as their melting point and thermal stability. researchgate.netacs.org A cocrystal will typically exhibit a unique melting point that is different from the melting points of the individual components. acs.org

The combination of these characterization techniques provides a comprehensive understanding of the solid-state structure and properties of the newly formed cocrystals. This detailed structural information is vital for establishing structure-property relationships and for the rational design of future cocrystal systems with optimized characteristics.

Technique Information Obtained Relevance to Cocrystal Characterization
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. researchgate.netDefinitive confirmation of cocrystal formation and elucidation of supramolecular synthons. researchgate.netacs.org
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism screening, phase purity. mdpi.comConfirms the formation of a new crystalline solid and is used for routine analysis. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy Vibrational frequencies of functional groups, changes in hydrogen bonding. researchgate.netProvides evidence of intermolecular interactions between the API and coformer. acs.org
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, thermal transitions. researchgate.netDetermines the unique melting point of the cocrystal, indicating a new solid phase. acs.org
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature. acs.orgAssesses the thermal stability of the cocrystal.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of 4-Methoxycyclohexane-1-sulfonamide presents a challenge in controlling the stereochemistry of the cyclohexane (B81311) ring. The relationship between the methoxy (B1213986) and sulfonamide groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its physical and chemical properties. Future research should focus on developing synthetic routes that provide precise control over this stereoisomerism.

Current synthetic approaches would likely involve the sulfonamidation of 4-methoxycyclohexane-1-sulfonyl chloride bldpharm.com. However, achieving stereoselectivity is a key challenge. Advanced strategies could be explored:

Chiral Starting Materials: Employing enantiomerically pure 4-methoxycyclohexanol (B98163) as a precursor would establish a defined stereocenter, guiding the stereochemical outcome of subsequent reactions.

Organocatalysis: The use of chiral organocatalysts, such as those derived from amino acids, could enable the enantioselective synthesis of intermediates, leading to stereocontrolled products researchgate.net.

Substrate-Controlled Diastereoselection: The inherent steric and electronic properties of a substituted cyclohexane intermediate can be exploited to direct the approach of reagents, favoring the formation of one diastereomer over another. For instance, the addition of an acetylide to a carbonyl group on a cyclohexane ring has been shown to occur with high stereoselectivity pageplace.de.

A comparative table of potential stereoselective methods is presented below.

Methodology Principle Potential Advantage Key Challenge
Chiral Pool SynthesisUtilizes readily available enantiopure natural products as starting materials.Potentially straightforward and cost-effective for specific stereoisomers.Limited to the stereoisomers derivable from the chosen starting material.
Asymmetric CatalysisEmploys a chiral catalyst to create a chiral environment, favoring the formation of one enantiomer.High enantiomeric excess is possible with small amounts of catalyst.Catalyst development and optimization for this specific substrate is required.
Diastereoselective ReactionsUses an existing chiral center in the substrate to direct the stereochemistry of a new center.Can provide excellent control over relative stereochemistry (cis/trans).Requires the initial installation of a stereocenter; separation of diastereomers may be needed.

Advanced Spectroscopic Techniques for Dynamic Studies

The conformational flexibility of the cyclohexane ring in this compound is a critical aspect of its character. The ring can exist in two primary chair conformations, and the substituents' axial or equatorial positions will be in dynamic equilibrium. Advanced spectroscopic techniques are essential for probing these dynamics.

Variable-Temperature NMR (VT-NMR): By recording NMR spectra at different temperatures, researchers can study the kinetics of the chair-flipping process. This would allow for the determination of the energetic barrier to interconversion and the equilibrium ratio of the conformers, providing insight into the steric influence of the methoxy and sulfonamide groups.

Rotational Spectroscopy: This gas-phase technique provides extremely precise measurements of molecular rotational constants. These constants can be used to determine the exact three-dimensional structure of the most stable conformer(s) with high accuracy, including bond lengths and angles. Studies on similar molecules like benzenesulfonamides have successfully used this technique to distinguish between different conformers and analyze the orientation of the sulfonamide group mdpi.com.

Multidimensional NMR: 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, which is invaluable for definitively assigning the relative stereochemistry (cis vs. trans) of the substituents on the cyclohexane ring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While often used for quantification, advanced LC-MS/MS methods can also aid in structural characterization nih.gov. The fragmentation patterns observed in the mass spectrometer can provide clues about the molecule's connectivity and stability.

Technique Information Gained Relevance to this compound
Variable-Temperature NMRConformational dynamics, energy barriers of ring inversion.Quantifies the influence of substituents on the cyclohexane chair-chair equilibrium.
Rotational SpectroscopyPrecise gas-phase molecular structure of stable conformers.Unambiguously determines the preferred 3D arrangement and orientation of functional groups. mdpi.com
2D NMR (NOESY/ROESY)Through-space proton-proton proximities.Confirms relative stereochemistry (cis/trans isomers).
Tandem Mass Spectrometry (MS/MS)Fragmentation patterns, structural connectivity.Supports structural elucidation and identification in complex mixtures. nih.gov

High-Throughput Computational Screening for Reactivity Prediction

Computational chemistry offers a powerful, high-throughput approach to predict the chemical behavior of this compound and its derivatives without the need for extensive laboratory work wustl.edu. Density Functional Theory (DFT) is a particularly suitable method for this purpose. nih.gov

Future research could involve:

Mapping Reactivity: DFT calculations can generate electron density maps and calculate Frontier Molecular Orbitals (HOMO and LUMO) to predict the most likely sites for electrophilic and nucleophilic attack. This can guide the design of new chemical reactions. For sulfonamides, reactivity is often centered on the SO₂NH moiety nih.gov.

Virtual Library Screening: A virtual library of thousands of related compounds could be generated by computationally modifying the core structure (e.g., changing the alkoxy group, adding substituents to the ring). These virtual compounds could then be rapidly screened for desirable properties, such as specific reactivity profiles or electronic properties relevant to materials science.

Predicting Spectroscopic Properties: Computational methods can predict NMR chemical shifts and vibrational frequencies (IR spectra). Comparing these predicted spectra with experimental data can serve as a powerful tool for confirming the structure and conformation of the synthesized molecule mdpi.com.

Computational Descriptor Predicted Property Application for Research
HOMO/LUMO EnergiesElectron-donating/accepting ability, reaction kinetics.Predicts susceptibility to oxidation/reduction and participation in pericyclic reactions. nih.gov
Electrostatic Potential (ESP) MapSites for nucleophilic and electrophilic attack.Guides the design of selective chemical modifications.
Bond Dissociation Energy (BDE)Strength of chemical bonds.Predicts the most likely pathways for fragmentation or thermal decomposition.
Calculated NMR/IR SpectraSpectroscopic signatures.Aids in the structural confirmation of synthetic products. mdpi.com

Exploration of New Chemical Transformations for Advanced Materials (excluding biological applications)

The unique combination of a flexible aliphatic ring and a polar, reactive sulfonamide group makes this compound an intriguing building block for advanced materials. Research should be directed towards incorporating this molecule into new types of polymers and functional materials.

Polymer Synthesis: The primary sulfonamide group can undergo various reactions to be incorporated into polymer chains. For instance, it can be N-functionalized and used in ring-opening polymerizations or condensation reactions. The development of poly(amide-sulfonamide)s, created through the reaction of molecules containing both sulfonamide and other reactive groups, could lead to polymers with enhanced thermal stability and specific adsorption properties tandfonline.com. Reversible addition-fragmentation chain-transfer (RAFT) polymerization is another advanced technique that allows for the synthesis of well-defined polymers containing sulfonamide groups. rsc.org

Functional Additives: The compound could be investigated as an additive in existing polymer formulations. The bulky cyclohexane group could act as a plasticizer, while the polar sulfonamide group could improve adhesion or modify surface properties.

Precursors for Porous Materials: By linking multiple this compound units together through different chemical transformations, it may be possible to create novel porous organic frameworks. The inherent shape of the cyclohexane unit could help define the pore structure, leading to materials with applications in gas storage or separation.

Transformation/Application Resulting Material Potential Properties and Uses
N-Alkylation/Arylation and PolymerizationFunctionalized PolymersMaterials with tunable solubility, thermal stability, and dielectric properties.
Condensation PolymerizationPoly(amide-sulfonamide)sThermally stable polymers with potential for selective adsorption or as membrane components. tandfonline.com
Incorporation as an AdditivePolymer BlendsModified mechanical properties (e.g., flexibility) or surface characteristics (e.g., hydrophilicity). evitachem.com
Cross-linking ReactionsCovalent Organic Frameworks (COFs)Porous materials for catalysis, gas separation, or chemical sensing.

Q & A

Q. What are the common synthetic routes for 4-Methoxycyclohexane-1-sulfonamide, and what critical parameters influence reaction yield?

  • Methodological Answer : A typical synthesis involves sulfonylation of a cyclohexane derivative using chlorosulfonic acid under controlled temperature (70°C) followed by purification via column chromatography (e.g., EtOAc/hexanes gradients). Key parameters include stoichiometric control of reagents, reaction time, and inert atmosphere to prevent side reactions. Post-reaction quenching over ice and solvent extraction improve yield . Challenges like regioselectivity may arise due to steric effects of the methoxy group, requiring optimization of reaction conditions such as catalyst choice or solvent polarity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • ¹H/¹³C NMR : The methoxy group (δ ~3.3 ppm in ¹H NMR; δ ~56 ppm in ¹³C NMR) and sulfonamide NH (δ ~8.2 ppm, broad singlet) are diagnostic. Cyclohexane ring protons appear as multiplet signals between δ 1.5–2.5 ppm .
  • IR Spectroscopy : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N-H bends at ~1550 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₇H₁₃NO₃S).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents like chlorosulfonic acid .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Always consult safety data sheets (SDS) for solvent-specific protocols .
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

  • Methodological Answer : Discrepancies in biological activity (e.g., anti-inflammatory vs. anticancer effects) may stem from assay conditions (e.g., cell line specificity) or impurity profiles. Strategies include:
  • Comparative Studies : Replicate experiments across multiple cell lines (e.g., J774A.1 macrophages vs. primary human cells) with standardized protocols .
  • Purity Validation : Use HPLC (>95% purity) and control batches to isolate compound-specific effects .
  • Meta-Analysis : Cross-reference data with structurally similar sulfonamides to identify structure-activity relationships (SAR) .

Q. What computational methods assist in predicting the reactivity and stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a reaction center) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability under storage conditions .
  • Docking Studies : Model interactions with biological targets (e.g., cyclooxygenase enzymes) to prioritize in vitro testing .

Q. What strategies optimize regioselectivity during functionalization of this compound?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on sulfonamide) to steer electrophilic substitution away from the methoxy group .
  • Catalytic Systems : Use Pd-catalyzed C-H activation for selective arylations or alkylations at the cyclohexane ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce steric hindrance during reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in different solvent systems?

  • Methodological Answer : Discrepancies often arise from crystallinity differences or hydration states. Systematic approaches include:
  • Solubility Screening : Use nephelometry to quantify solubility in DMSO, ethanol, and aqueous buffers (pH 1–13) .
  • Thermal Analysis : DSC/TGA identifies polymorphic forms affecting solubility .
  • Standardized Reporting : Adopt USP guidelines for temperature (25°C) and agitation (100 rpm) during measurements .

Tables for Key Data

Property Value/Technique Reference
Synthesis Yield 65% (optimized via column chromatography)
¹H NMR (DMSO-d₆) δ 3.3 (s, OCH₃), δ 8.2 (br, NH)
Biological Activity IC₅₀ = 12 µM (J774A.1 macrophages)
Thermal Stability Decomposition at >200°C (TGA)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.